Benzyl(dibromomethyl)phenylstibane
Description
Benzyl(dibromomethyl)phenylstibane is an organoantimony compound featuring a stibane (Sb) center bonded to a benzyl group, a dibromomethyl group, and a phenyl group. This structure confers unique reactivity due to the combination of antimony’s metalloid properties, bromine’s electronegativity, and aromatic substituents.
Properties
CAS No. |
38611-73-3 |
|---|---|
Molecular Formula |
C14H13Br2Sb |
Molecular Weight |
462.82 g/mol |
IUPAC Name |
benzyl-(dibromomethyl)-phenylstibane |
InChI |
InChI=1S/C7H7.C6H5.CHBr2.Sb/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;2-1-3;/h2-6H,1H2;1-5H;1H; |
InChI Key |
MSPGVDDRHLLJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Sb](C2=CC=CC=C2)C(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(dibromomethyl)phenylstibane typically involves the reaction of triphenylstibine with benzyl bromide in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The general reaction scheme is as follows:
Ph3Sb+BnBr+NBS→Ph2Sb(Bn)(CBr2H)
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled synthesis. The use of photochemical bromination techniques can also be employed to enhance the yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or carboxylic acids.
Substitution: The compound can participate in electrophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Reduction: Reduction of the dibromomethyl group can yield benzyl(phenyl)stibane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Benzylic alcohols
- Benzoic acids
- Substituted benzyl(phenyl)stibane derivatives .
Scientific Research Applications
Benzyl(dibromomethyl)phenylstibane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of antimony-based pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl(dibromomethyl)phenylstibane involves its interaction with molecular targets through the antimony atom. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The dibromomethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Key Differences:
Research Findings :
Dibromomethyl-Benzoxazolone Derivatives
5-(Dibromomethyl)-3-methyl-6-nitrobenzoxazolone (Compound 3) shares the dibromomethyl functional group with this compound. This compound is used in TDAE (tetrakis(dimethylamino)ethylene)-mediated syntheses of oxiranes (epoxides) .
Key Differences:
Research Findings :
- Compound 3 reacts with aromatic aldehydes to form cis/trans oxiranes (46–72% yields), with steric hindrance affecting o-substituted aldehydes .
- Antimony’s redox activity in this compound may enable unique reaction pathways, though experimental data are lacking.
Brominated Butenoic Acids (BEMX Series)
BEMX compounds, such as (E)-2-chloro-3-(dibromomethyl)-4-oxobutenoic acid (BEMX-2), are structurally distinct but share halogenated alkyl motifs. These DBPs are less studied than BMX analogs but highlight the ubiquity of dibromomethyl groups in toxic environmental contaminants .
Key Differences:
| Property | This compound | BEMX-2 |
|---|---|---|
| Functional Groups | Antimony, aromatic rings | Carboxylic acid, ketone |
| Toxicity Profile | Antimony-related toxicity (e.g., respiratory) | Suspected carcinogen |
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